methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride
CAS No.: 2703774-31-4
Cat. No.: VC11565320
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride - 2703774-31-4](/images/no_structure.jpg)
Specification
CAS No. | 2703774-31-4 |
---|---|
Molecular Formula | C9H16ClNO2 |
Molecular Weight | 205.68 g/mol |
IUPAC Name | methyl 6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-3-7(5-9)10-6-9;/h7,10H,2-6H2,1H3;1H |
Standard InChI Key | BRPUBNOKWRLYLX-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C12CCCC(C1)NC2.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s bicyclic framework consists of a seven-membered ring system with a bridgehead nitrogen atom at the 6-position and a methyl ester group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmacological applications. Key structural descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 205.68 g/mol | |
SMILES | COC(=O)C12CCCC(C1)NC2.Cl | |
InChIKey | BRPUBNOKWRLYLX-UHFFFAOYSA-N | |
Predicted Collision Cross Section (Ų) | 139.1 ([M+H]+) |
The bicyclic system imposes significant steric constraints, influencing both reactivity and interactions with biological targets. The endo orientation of the methyl ester group relative to the nitrogen atom may further modulate its binding affinity .
Spectral and Computational Data
High-resolution mass spectrometry (HRMS) data predict prominent adducts, including [M+H]+ at m/z 170.11756 and [M+Na]+ at m/z 192.09950 . Density functional theory (DFT) calculations suggest that the nitrogen’s lone pair participates in hydrogen bonding, a feature exploitable in drug design .
Synthetic Approaches and Challenges
Current Methodologies
While no explicit synthesis of methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has been reported, analogous azabicyclo compounds are typically constructed via cyclization reactions. For example, 2-azabicyclo[3.2.1]octanes are synthesized through intramolecular aldol condensations or photochemical [2+2] cycloadditions . Adapting these strategies, a plausible route could involve:
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Mannich Cyclization: Formation of the bicyclic core via acid-catalyzed condensation of an amino alcohol with a ketone.
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Esterification: Introduction of the methyl ester group using methanol under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Stereochemical Considerations
The bridgehead nitrogen creates a pseudoasymmetric center, necessitating careful control of stereochemistry during synthesis. Diastereomeric ratios in similar systems often favor the endo configuration due to transition-state stabilization . Chromatographic separation or chiral auxiliaries may be required to isolate the desired isomer.
Future Research Directions
Synthesis Optimization
Developing enantioselective routes to the azabicyclo core remains a priority. Catalytic asymmetric Mannich reactions or enzymatic resolutions could improve yields and stereochemical purity .
Pharmacological Profiling
In vitro assays assessing inhibition of NAAA, COX-1/2, or ion channels are warranted. Additionally, in vivo models of inflammatory pain could validate its analgesic potential .
Prodrug Development
The methyl ester group is susceptible to hydrolysis by esterases, suggesting utility as a prodrug. Coupling with bioactive acids (e.g., NSAIDs) might enhance target specificity.
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